rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide
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Overview
Description
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrrole core, followed by the introduction of the benzyl group and the carboxylate ester. The final step involves the oxidation to form the 2,2-dioxide. Common reagents used in these steps include organolithium reagents, palladium catalysts, and oxidizing agents such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrrole derivatives and related heterocyclic compounds. Examples include:
- Thieno[3,4-c]pyrrole-4,6-dione
- Thieno[3,4-c]pyrrole-2-carboxylate
Uniqueness
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide is unique due to its specific stereochemistry and the presence of the 2,2-dioxide functional group. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (3aS,6aR)-5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-20-14(17)15-10-16(7-12-5-3-2-4-6-12)8-13(15)9-21(18,19)11-15/h2-6,13H,7-11H2,1H3/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNTOGFDKTUFP-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CN(CC1CS(=O)(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CN(C[C@@H]1CS(=O)(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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